molecular formula C7H17N3 B1235418 N-(3-Aminopropyl)-2-butene-1,4-diamine CAS No. 67953-03-1

N-(3-Aminopropyl)-2-butene-1,4-diamine

Cat. No. B1235418
CAS RN: 67953-03-1
M. Wt: 143.23 g/mol
InChI Key: WLSWOWSGPRTMKO-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)but-2-ene-1,4-diamine is a triamine comprising spermidine having a double bond at the 2-position. It derives from a spermidine.

Scientific Research Applications

1. Complex Formation with Palladium(II) and Platinum(II)

N-(3-Aminopropyl)-2-butene-1,4-diamine exhibits reactivity with palladium(II) and platinum(II) salts, leading to the formation of various complexes. These reactions are influenced by the number of nitrogen atoms in the polyamine, their basicity, and the type of palladium or platinum salt used. X-ray crystal-structure analysis of such complexes reveals their potential for further applications in material science or catalysis (Codina et al., 1999).

2. Interaction with Sulfuric Acid in Atmospheric Chemistry

Methyl-substituted N,N,N',N'-ethylenediamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, interact with sulfuric acid in atmospheric chemistry. This interaction, studied using computational methods, indicates the potential role of these compounds in the formation of new particles in the atmosphere (Elm et al., 2016).

3. Synthesis of Polyimides

The synthesis of polyimides using diamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, is another area of research. These polyimides have high tensile strength and could be used in various applications requiring durable materials (Liaw et al., 1996).

4. Electrochemiluminescence Activity

Research on the electrochemiluminescence (ECL) activity of tertiary amines has shown that certain amines containing hydroxyl and amino groups, related to N-(3-Aminopropyl)-2-butene-1,4-diamine, exhibit significant ECL intensities. This finding has potential implications for the development of advanced sensing and diagnostic tools (Han et al., 2010).

5. Diamine Synthesis via Nitrogen-Directed Azidation

The synthesis of diamines, including derivatives of N-(3-Aminopropyl)-2-butene-1,4-diamine, through nitrogen-directed azidation of alkenes, cyclopropanes, and cyclobutanes is an innovative approach in organic chemistry. This method facilitates the creation of a range of diamines with diverse substitution patterns, useful in the synthesis of drugs and agrochemicals (Wang et al., 2021).

properties

CAS RN

67953-03-1

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

(E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine

InChI

InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+

InChI Key

WLSWOWSGPRTMKO-OWOJBTEDSA-N

Isomeric SMILES

C(CN)CNC/C=C/CN

SMILES

C(CN)CNCC=CCN

Canonical SMILES

C(CN)CNCC=CCN

Other CAS RN

67953-03-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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